molecular formula C12H19NS B15043469 N-methyladamantane-1-carbothioamide

N-methyladamantane-1-carbothioamide

Cat. No.: B15043469
M. Wt: 209.35 g/mol
InChI Key: VLQCVEVVAOHWHQ-UHFFFAOYSA-N
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Description

N-methyladamantane-1-carbothioamide is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyladamantane-1-carbothioamide typically involves the reaction of adamantane derivatives with thioamide groups. One common method is the reaction of 1-methyladamantane with thioamide under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scale-up synthesis techniques. These methods focus on optimizing reaction conditions, such as the use of efficient catalysts and solvents, to produce the compound in large quantities. The process may also include purification steps like crystallization and chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-methyladamantane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted adamantane derivatives .

Scientific Research Applications

N-methyladamantane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyladamantane-1-carbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antibacterial activity. The exact pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-methyladamantane-1-carboxamide
  • 3-chloro-N-methyladamantane-1-carbothioamide
  • N-methoxy-N-methyladamantane-1-carboxamide

Uniqueness

N-methyladamantane-1-carbothioamide stands out due to its thioamide group, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-methyladamantane-1-carbothioamide

InChI

InChI=1S/C12H19NS/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14)

InChI Key

VLQCVEVVAOHWHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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